molecular formula C18H16N6O3S B2749227 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 1903879-15-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2749227
CAS RN: 1903879-15-1
M. Wt: 396.43
InChI Key: FAKRJLKFCHLHGZ-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown the synthesis of pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, including structures similar to the compound . These derivatives have been tested for antimicrobial activity against a range of organisms, demonstrating significant antibacterial and antifungal properties. The structural variation and synthesis methods provide insights into the compound's potential use in developing new antimicrobial agents (Hassan, 2013).

Anticancer and Antiviral Activities

Another study synthesized derivatives of celecoxib, including structures related to the compound of interest, evaluating them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations reveal the compound's versatility in potentially treating various diseases, emphasizing its role in the design of therapeutic agents (Küçükgüzel et al., 2013).

VEGFR-2 Inhibition and Apoptosis Induction

Compounds bearing a benzenesulfonamide moiety, including the class to which the compound belongs, have been synthesized and evaluated for their inhibitory activity towards VEGFR-2, a key target in cancer therapy. Some of these compounds demonstrated excellent VEGFR-2 inhibitory activity and induced apoptosis in cancer cells, suggesting potential applications in cancer treatment (Ghorab et al., 2017).

Antitumor Evaluation and Molecular Modeling

Further research involved the synthesis of novel sulfonamides, exploring their antitumor activity and molecular docking studies. This research contributes to understanding the compound's potential interactions with biological targets, offering a foundation for developing new anticancer agents (Tomorowicz et al., 2020).

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c25-18-16-4-1-2-5-17(16)21-22-24(18)13-11-20-28(26,27)15-8-6-14(7-9-15)23-12-3-10-19-23/h1-10,12,20H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRJLKFCHLHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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